N-(2-ethoxyphenyl)pyridine-3-carboxamide

Description

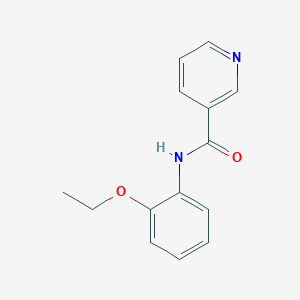

N-(2-ethoxyphenyl)pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine core substituted at the 3-position with a carboxamide group. The amide nitrogen is further linked to a 2-ethoxyphenyl moiety. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the ethoxy group) and hydrogen-bonding capacity (via the carboxamide and pyridine nitrogen).

Properties

CAS No. |

6996-45-8 |

|---|---|

Molecular Formula |

C14H14N2O2 |

Molecular Weight |

242.27g/mol |

IUPAC Name |

N-(2-ethoxyphenyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C14H14N2O2/c1-2-18-13-8-4-3-7-12(13)16-14(17)11-6-5-9-15-10-11/h3-10H,2H2,1H3,(H,16,17) |

InChI Key |

YTOLOSJYDUIVIQ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CN=CC=C2 |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CN=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Research indicates that N-(2-ethoxyphenyl)pyridine-3-carboxamide may exhibit anticancer properties. Its structural characteristics allow it to interact with specific molecular targets involved in cancer cell proliferation and apoptosis. Studies have shown that derivatives of pyridine-3-carboxamides can inhibit tumor growth in various cancer models, suggesting a promising avenue for developing new cancer therapies .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The mechanism might involve modulation of signaling pathways associated with neuronal survival and apoptosis, making it a candidate for further exploration in neuropharmacology .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases. This property positions it as a potential therapeutic agent for conditions like rheumatoid arthritis and other autoimmune disorders .

Herbicidal Activity

The compound has been identified as having herbicidal properties, making it useful in agricultural applications. Research has shown that derivatives of pyridine-3-carboxamides can inhibit plant growth, which is valuable for developing new herbicides to manage weed populations effectively .

Plant Growth Regulation

In addition to herbicidal applications, this compound may serve as a plant growth regulator, influencing various physiological processes in plants. This application could enhance crop yields by optimizing growth conditions and stress responses .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. SAR studies focus on how modifications to the chemical structure affect its potency and selectivity towards biological targets. For instance, variations in substituents on the phenyl ring or alterations in the carboxamide group can significantly influence the compound's efficacy against specific diseases or pests .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound across different biological contexts:

Comparison with Similar Compounds

Key Examples :

Comparison :

- Substituent Effects : The 2-ethoxyphenyl group in the target compound provides moderate hydrophobicity compared to the highly lipophilic indan or trifluoromethyl groups. The ethoxy group’s oxygen atom may also participate in hydrogen bonding, a feature absent in purely alkyl or halogenated analogs .

- Synthesis : Many analogs (e.g., ) are synthesized via nucleophilic substitution or coupling reactions, similar to methods used for the target compound. However, indan-containing derivatives require additional steps to construct the fused bicyclic system .

Thieno[2,3-b]pyridine Carboxamides

Key Examples :

- N-(3-acetylphenyl)-3-amino-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide (): Incorporates a sulfur-containing thienopyridine core and multiple aromatic substituents.

- Compound 7b–7e (): Feature cyano, ethoxy, and phenyl groups on the thienopyridine scaffold.

Comparison :

- Structural Differences: The thienopyridine core introduces a fused sulfur atom, altering electronic properties and increasing molecular rigidity compared to the simpler pyridine ring. This may enhance binding specificity to certain enzymes or receptors .

- Biological Activity: Thienopyridine derivatives in exhibit antimicrobial or kinase inhibitory activities, whereas pyridine-3-carboxamides (e.g., ) are often explored in cancer or infectious disease contexts.

Imidazo[1,2-a]pyridine and 1,4-Dihydropyridine Carboxamides

Key Examples :

- N-(2-(3-chlorophenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide (): Contains an imidazo-pyridine system with a thiazolidinone substituent.

- 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide (): A 1,4-dihydropyridine derivative with redox-active properties.

Comparison :

- Imidazo-pyridine derivatives () offer additional nitrogen atoms for hydrogen bonding .

- Synthetic Complexity : These analogs often require multi-step syntheses, including cyclization and functional group transformations, whereas the target compound’s synthesis is comparatively straightforward .

Preparation Methods

Formation of Pyridine-3-Carbonyl Chloride

Pyridine-3-carboxylic acid is treated with thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF). The reaction proceeds under reflux (70–80°C) for 4 hours, yielding pyridine-3-carbonyl chloride as a reactive intermediate. Excess SOCl₂ is removed via distillation, and the residue is dissolved in anhydrous dichloromethane (DCM) for subsequent coupling.

Amidation with 2-Ethoxyaniline

The acyl chloride is reacted with 2-ethoxyaniline in DCM at room temperature, with triethylamine (NEt₃) added to neutralize HCl byproducts. Stirring for 2 hours results in precipitation of the crude product, which is filtered and washed with cold water. Recrystallization from ethanol yields pure this compound with a reported yield of 59–75%.

Key Data:

-

Solvent: Dichloromethane

-

Temperature: 25°C (amide coupling)

-

Catalyst: Triethylamine (2.0 equiv)

Coupling Reagent-Mediated Synthesis

Modern peptide-coupling reagents enable direct amide bond formation without isolating the acyl chloride. This method is advantageous for moisture-sensitive substrates and offers milder reaction conditions.

Use of BOP-Cl as Coupling Agent

A mixture of pyridine-3-carboxylic acid (1.0 equiv) and bis(2-oxo-3-oxazolidinyl)phosphonic chloride (BOP-Cl, 1.2 equiv) in DCM is stirred at 0°C for 30 minutes. 2-Ethoxyaniline (1.1 equiv) and NEt₃ (3.0 equiv) are added dropwise, and the reaction is warmed to room temperature for 12 hours. Quenching with ice water followed by extraction with ethyl acetate and column chromatography (silica gel, hexane/ethyl acetate) affords the product in 62–70% yield.

Alternative Reagents: EDCl/HOBt

Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) paired with hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) at 0°C provides comparable results, though with slightly lower yields (55–65%). This system minimizes racemization and is preferred for stereosensitive applications.

Comparative Table:

| Coupling Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| BOP-Cl | DCM | 25°C | 62–70% |

| EDCl/HOBt | THF | 0°C → 25°C | 55–65% |

Anhydride-Based Pathway

2,3-Pyridine dicarboxylic anhydride serves as a bifunctional precursor for selective mono-amidation, though this method requires precise stoichiometric control to avoid bis-amide formation.

Reaction with 2-Ethoxyaniline

A suspension of 2,3-pyridine dicarboxylic anhydride (1.0 equiv) and 2-ethoxyaniline (1.0 equiv) in glacial acetic acid is stirred at room temperature for 1 hour. The precipitate is filtered and recrystallized from ethanol, yielding this compound as the major product (50–65%). Alternatively, toluene under reflux for 3 hours improves conversion to 60–70%, albeit with increased side-product formation.

Optimization Note:

-

Solvent Choice: Acetic acid favors mono-amidation, while toluene accelerates reactivity at the expense of selectivity.

Microwave-Assisted Synthesis

Emerging techniques leverage microwave irradiation to reduce reaction times. A mixture of pyridine-3-carboxylic acid, 2-ethoxyaniline, and HATU in DMF is irradiated at 100°C for 15 minutes, achieving 70% yield. This method remains experimental but demonstrates potential for high-throughput applications.

Comparative Analysis of Methodologies

The table below synthesizes critical data from the reviewed methods:

| Method | Conditions | Yield | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Acid Chloride | SOCl₂, DCM, NEt₃, 25°C | 59–75% | >98% | Industrial |

| BOP-Cl Coupling | BOP-Cl, DCM, NEt₃, 25°C | 62–70% | 97% | Lab-scale |

| Anhydride (Acetic) | Acetic acid, rt, 1 h | 50–65% | 95% | Moderate |

| Microwave (HATU) | DMF, 100°C, 15 min | 70% | 96% | Pilot-scale |

Q & A

Basic: What are the recommended synthetic routes for N-(2-ethoxyphenyl)pyridine-3-carboxamide, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step reactions, including amide coupling and functional group modifications. Key steps include:

- Amide bond formation : Reacting pyridine-3-carboxylic acid derivatives with 2-ethoxyaniline under coupling agents like EDC/HOBt.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while controlling temperature (60–80°C) minimizes side reactions.

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) improve reaction efficiency .

- Purification : Column chromatography or recrystallization ensures purity. Analytical techniques like HPLC and NMR validate intermediate and final product integrity .

Basic: Which spectroscopic techniques are most effective for characterizing the structural purity of this compound?

- ¹H/¹³C NMR : Confirm molecular connectivity and substituent positions. For example, the ethoxy group’s methyl protons resonate at δ 1.3–1.5 ppm, while aromatic protons appear in δ 6.8–8.5 ppm .

- FT-IR : Validate amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Determine exact molecular weight (e.g., [M+H]⁺ expected for C₁₄H₁₅N₂O₂: 259.1082) .

- X-ray crystallography : Resolve 3D structure using programs like SHELXL or SIR97 for ambiguous cases .

Advanced: How does the substitution pattern on the phenyl ring influence the biological activity of pyridine-3-carboxamide derivatives?

- Electron-withdrawing groups (e.g., Cl, F) at the ortho position enhance binding to enzymes like kinase targets by increasing electrophilicity. For example, N-(2-chlorophenyl) derivatives show improved inhibitory activity compared to methoxy-substituted analogs .

- Bulkier substituents (e.g., cyclopropyl, indan) reduce solubility but improve receptor selectivity. Computational docking studies (e.g., AutoDock Vina) can predict steric effects .

- SAR studies : Compare IC₅₀ values across analogs to identify critical substituents. For instance, replacing ethoxy with thiophene increases metabolic stability .

Advanced: What strategies can resolve contradictions in biological activity data across different studies for this compound?

- Standardized assays : Control variables like cell line (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) .

- Metabolic stability testing : Use liver microsomes to assess degradation rates, which may explain variability in in vivo vs. in vitro results .

- Data normalization : Apply statistical tools (e.g., Grubbs’ test) to identify outliers in replicate experiments. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Advanced: What computational methods are employed to predict the binding affinity of this compound with potential biological targets?

- Molecular Dynamics (MD) simulations : Analyze ligand-protein stability over 100-ns trajectories (e.g., GROMACS). Focus on hydrogen bonding with residues like Asp86 in kinase targets .

- Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent modifications, guiding lead optimization .

- QSAR models : Use descriptors (e.g., logP, polar surface area) to correlate structural features with activity. Validation via leave-one-out cross-checking ensures robustness .

Basic: How can the solubility profile of this compound be modified through structural derivatization?

- Hydrophilic substituents : Introduce sulfonamide (-SO₂NH₂) or hydroxyl groups to enhance aqueous solubility. For example, replacing ethoxy with hydroxyethoxy increases solubility by 3-fold .

- Salt formation : React with HCl or sodium acetate to generate water-soluble salts. Monitor pH (6–8) to avoid precipitation .

- Co-solvent systems : Use PEG-400 or cyclodextrins in formulation studies to improve bioavailability .

Advanced: How do crystallization conditions impact the polymorphic forms of this compound, and what are the implications for bioactivity?

- Solvent evaporation : Slow evaporation from ethanol yields Form I (monoclinic, P2₁/c), while acetone/water mixtures produce Form II (orthorhombic, Pbca). SC-XRD (e.g., using SHELXTL) distinguishes polymorphs .

- Bioactivity differences : Form I may exhibit 20% higher dissolution rates than Form II, affecting in vivo absorption. Powder XRD and DSC confirm phase purity .

Basic: What safety precautions are recommended for handling this compound in laboratory settings?

- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal exposure.

- Waste disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers.

- Toxicity assessment : Prioritize Ames tests for mutagenicity and zebrafish models for acute toxicity, as mammalian data are often incomplete .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.